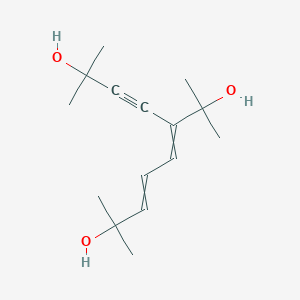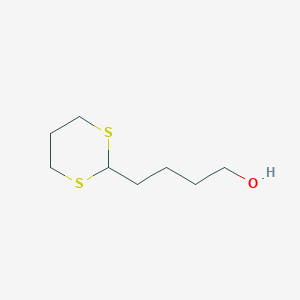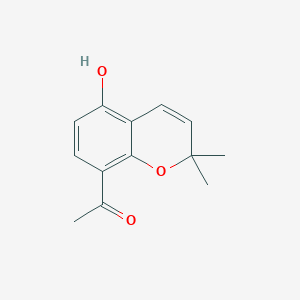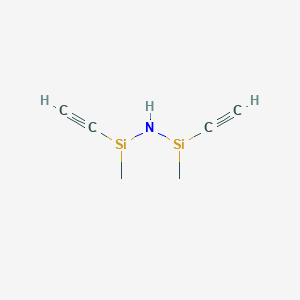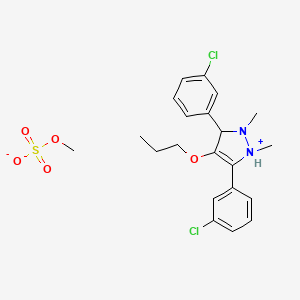
3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure It features a pyrazolium core substituted with chlorophenyl groups, a propoxy group, and a methyl sulfate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The initial step often includes the formation of the pyrazolium core through a cyclization reaction. This is followed by the introduction of the chlorophenyl groups via electrophilic aromatic substitution. The propoxy group is then added through a nucleophilic substitution reaction. Finally, the compound is treated with methyl sulfate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 3,5-Bis(3-bromophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-butoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
Uniqueness
The uniqueness of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate lies in its specific substitution pattern and the presence of the propoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60615-08-9 |
|---|---|
分子式 |
C21H26Cl2N2O5S |
分子量 |
489.4 g/mol |
IUPAC名 |
3,5-bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C20H22Cl2N2O.CH4O4S/c1-4-11-25-20-18(14-7-5-9-16(21)12-14)23(2)24(3)19(20)15-8-6-10-17(22)13-15;1-5-6(2,3)4/h5-10,12-13,18H,4,11H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
RDOKDGMOBWZALV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C([NH+](N(C1C2=CC(=CC=C2)Cl)C)C)C3=CC(=CC=C3)Cl.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


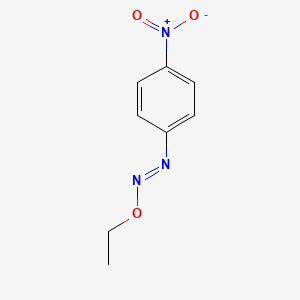
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
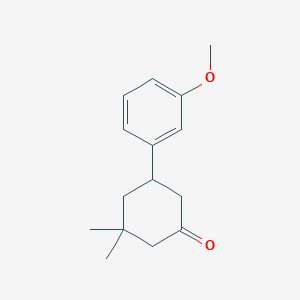
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)

![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
